molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

Katalognummer: B11820495
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: RLEWAIMWYLYPOQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a tert-butylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate typically involves the reaction of 4-amino-3-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of N-[2-(4-amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.

Wirkmechanismus

The mechanism of action of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[2-(4-nitrophenyl)ethyl]-N-tert-butylcarbamate: Lacks the amino group, which may affect its reactivity and applications.

    N-[2-(4-amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Contains a methyl group instead of a nitro group, leading to different chemical properties.

Uniqueness

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C13H18N3O4-

Molekulargewicht

280.30 g/mol

IUPAC-Name

N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1

InChI-Schlüssel

RLEWAIMWYLYPOQ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.